N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}[1,1'-biphenyl]-4-carboxamide
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Overview
Description
N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}[1,1'-biphenyl]-4-carboxamide is a complex organic compound that belongs to the class of phenylpiperazines These compounds are characterized by a piperazine ring bound to a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}[1,1'-biphenyl]-4-carboxamide typically involves multiple steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction, where a boronic acid derivative reacts with a halogenated benzene in the presence of a palladium catalyst.
Introduction of the Piperazine Group: The piperazine group is introduced through a nucleophilic substitution reaction. This involves the reaction of a piperazine derivative with a suitable leaving group on the biphenyl core.
Sulfonylation: The sulfonyl group is introduced by reacting the piperazine derivative with a sulfonyl chloride in the presence of a base.
Carboxamide Formation: The final step involves the formation of the carboxamide group through an amide coupling reaction, typically using a coupling reagent such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be crucial to maximize yield and purity. Continuous flow chemistry might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution reactions often require strong acids like sulfuric acid or Lewis acids like aluminum chloride.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of sulfides.
Substitution: Introduction of nitro or halogen groups on the aromatic rings.
Scientific Research Applications
N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}[1,1'-biphenyl]-4-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and neurological disorders.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Materials Science: It is explored for its potential use in the development of advanced materials, such as organic semiconductors and polymers.
Chemical Biology: The compound is used as a tool to study cellular processes and pathways, providing insights into its mechanism of action.
Mechanism of Action
The mechanism of action of N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}[1,1'-biphenyl]-4-carboxamide involves its interaction with specific molecular targets. It is known to bind to certain enzymes and receptors, modulating their activity. For instance, it may inhibit the activity of kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival. The exact molecular pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-{4-[(4-methylpiperazin-1-yl)phenyl]acetamide: This compound shares a similar piperazine and phenyl structure but lacks the sulfonyl and biphenyl groups.
4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride: Similar in having the piperazine group but differs in the overall structure and functional groups.
N-{5-[4-(4-methylpiperazin-1-yl)phenyl]-1H-pyrrolo[2,3-b]pyridin-3-yl}nicotinamide: Contains a piperazine group and is used in similar research contexts but has a different core structure.
Uniqueness
N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}[1,1'-biphenyl]-4-carboxamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the sulfonyl group enhances its solubility and reactivity, while the biphenyl core provides structural rigidity and potential for π-π interactions. These features make it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C24H25N3O3S |
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Molecular Weight |
435.5 g/mol |
IUPAC Name |
N-[4-(4-methylpiperazin-1-yl)sulfonylphenyl]-4-phenylbenzamide |
InChI |
InChI=1S/C24H25N3O3S/c1-26-15-17-27(18-16-26)31(29,30)23-13-11-22(12-14-23)25-24(28)21-9-7-20(8-10-21)19-5-3-2-4-6-19/h2-14H,15-18H2,1H3,(H,25,28) |
InChI Key |
BDJPBEGGXNSQNB-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Canonical SMILES |
CN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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